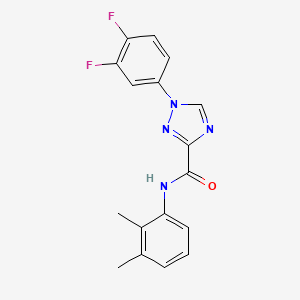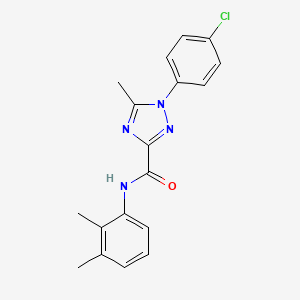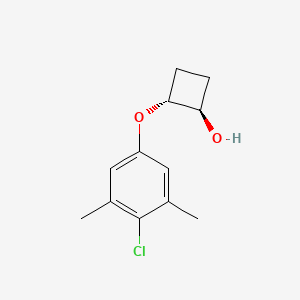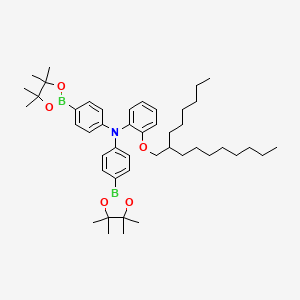
2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound that features a combination of boronic ester groups and aniline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves the reaction of aniline derivatives with boronic esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the boronic ester groups and the aniline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing automated reactors to ensure consistent and high-yield production. The reaction conditions are optimized to maintain the stability of the boronic ester groups and to minimize side reactions.
化学反応の分析
Types of Reactions
2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The boronic ester groups can participate in substitution reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: New carbon-carbon bonded compounds.
科学的研究の応用
2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline involves its ability to participate in cross-coupling reactions, forming new carbon-carbon bonds. The boronic ester groups play a crucial role in these reactions, acting as intermediates that facilitate the transfer of carbon atoms between molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of transition states that allow for efficient bond formation.
類似化合物との比較
Similar Compounds
- 4,8-Bis(3,5-dioctyl-2-thienyl)-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
2-((2-Hexyldecyl)oxy)-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is unique due to its specific combination of boronic ester groups and aniline derivatives, which allows for versatile applications in cross-coupling reactions. Its structure provides stability and reactivity that are advantageous in the synthesis of complex organic molecules.
特性
分子式 |
C46H69B2NO5 |
|---|---|
分子量 |
737.7 g/mol |
IUPAC名 |
2-(2-hexyldecoxy)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |
InChI |
InChI=1S/C46H69B2NO5/c1-11-13-15-17-18-20-24-36(23-19-16-14-12-2)35-50-42-26-22-21-25-41(42)49(39-31-27-37(28-32-39)47-51-43(3,4)44(5,6)52-47)40-33-29-38(30-34-40)48-53-45(7,8)46(9,10)54-48/h21-22,25-34,36H,11-20,23-24,35H2,1-10H3 |
InChIキー |
NTAUQCOVTCJAJM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=CC=C5OCC(CCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


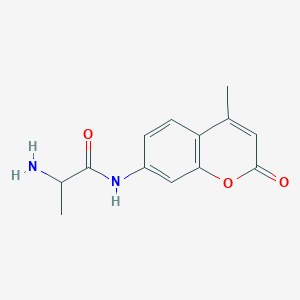
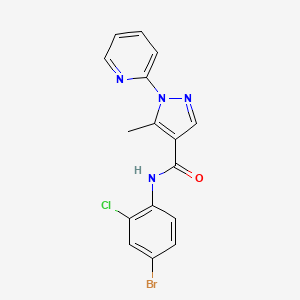
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)

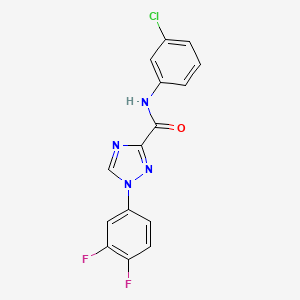
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
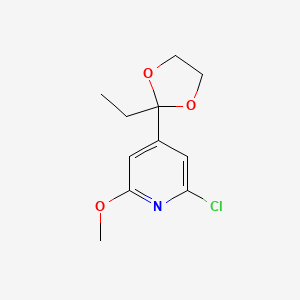
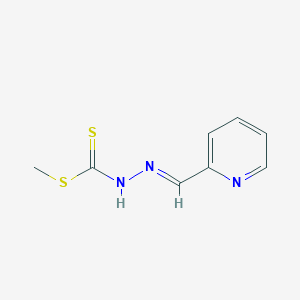
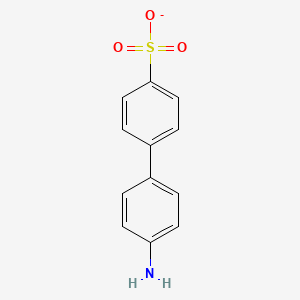
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![6-(5-Bromo-3-pyridinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281854.png)
